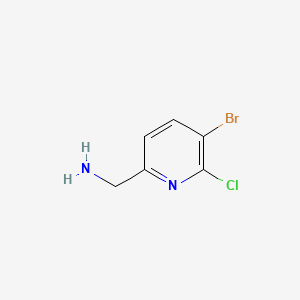
2-(4-(Trifluoromethyl)-1H-indol-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Trifluoromethyl)-1H-indol-3-yl)acetonitrile is an organic compound that features a trifluoromethyl group attached to an indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.
Another approach involves the intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives under reflux conditions in nitrobenzene . This method provides a straightforward route to the desired indole derivative.
Industrial Production Methods
Industrial production of 2-(4-(Trifluoromethyl)-1H-indol-3-yl)acetonitrile may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. The Suzuki–Miyaura coupling reaction is particularly favored due to its efficiency and the availability of reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Trifluoromethyl)-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethylated amines, oxides, and substituted indole derivatives.
Aplicaciones Científicas De Investigación
2-(4-(Trifluoromethyl)-1H-indol-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials with unique electronic and optical properties
Mecanismo De Acción
The mechanism of action of 2-(4-(Trifluoromethyl)-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The indole ring structure allows for interactions with various biological pathways, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but contains a pyridine ring instead of an indole ring.
4-(Trifluoromethyl)phenylacetonitrile: Contains a phenyl ring instead of an indole ring.
2-(Trifluoromethyl)phenyl acetonitrile: Similar structure but lacks the indole ring.
Uniqueness
2-(4-(Trifluoromethyl)-1H-indol-3-yl)acetonitrile is unique due to the presence of both the trifluoromethyl group and the indole ring. This combination imparts distinct electronic properties and enhances its potential for biological activity compared to other trifluoromethylated compounds.
Propiedades
Fórmula molecular |
C11H7F3N2 |
|---|---|
Peso molecular |
224.18 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethyl)-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C11H7F3N2/c12-11(13,14)8-2-1-3-9-10(8)7(4-5-15)6-16-9/h1-3,6,16H,4H2 |
Clave InChI |
RRYHCTXOPPVRMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)NC=C2CC#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone](/img/structure/B11885130.png)




![N-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)cyclobutanecarboxamide](/img/structure/B11885168.png)





